Methyl pent-4-ynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

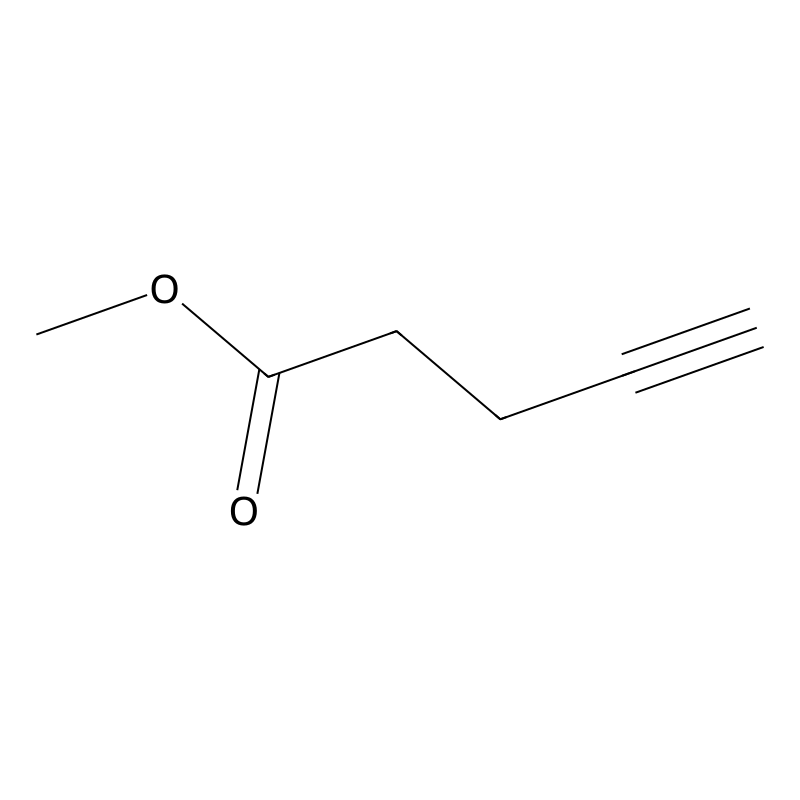

Methyl pent-4-ynoate has the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol. It features a methyl ester functional group attached to a pent-4-yne backbone, making it a member of the alkyne family. The compound is represented by the following structural formula:

textCH3 |H3C-C≡C-COOCH3

This structure indicates that methyl pent-4-ynoate contains both a carbon-carbon triple bond and an ester functional group, which contribute to its reactivity and versatility in

- Esterification: It can be synthesized through the esterification of pent-1-yne with methanol, where the terminal alkyne reacts with an alcohol to form the ester .

- Hydrolysis: Under acidic or basic conditions, methyl pent-4-ynoate can hydrolyze to yield pent-4-yne and methanol.

- Nucleophilic Addition: The carbonyl carbon in the ester group can be attacked by nucleophiles, leading to various derivatives.

The primary synthesis method for methyl pent-4-ynoate involves:

- Esterification Reaction: The reaction between pent-1-yne and methanol in the presence of an acid catalyst leads to the formation of methyl pent-4-ynoate . This method is straightforward and efficient for producing this compound.

- Alternative Routes: Other synthetic routes may involve modifications of existing alkynes or using different alcohols to create variations of the ester.

Methyl pent-4-ynoate has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Precursor for Pharmaceuticals: Due to its structural properties, it can be utilized in developing pharmaceutical agents.

- Chemical Research: Its unique reactivity makes it valuable for exploring new

Methyl pent-4-ynoate shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-pentenoate | C₆H₁₀O₂ | Contains a double bond instead of a triple bond |

| Methyl 3-pentenoate | C₆H₁₀O₂ | Similar structure but with a different position of double bond |

| Methyl hexynoate | C₇H₁₄O₂ | Longer carbon chain with a similar functional group |

Uniqueness

Methyl pent-4-ynoate is unique due to its specific position of the triple bond coupled with an ester functional group. This configuration allows it to participate in distinct

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant